3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid is an organic compound with the molecular formula C16H17NO4S. It is characterized by the presence of a phenyl group, a phenylsulfonyl group, and an amino acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid typically involves the reaction of 3-phenylbutanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the phenylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antibiofilm activities.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also interact with enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-Phenylpropanoic acid: Shares a similar phenyl group but lacks the phenylsulfonyl and amino groups.
4-Phenylbutanoic acid: Similar backbone structure but without the phenylsulfonyl group.
N-Acyl-α-amino acids: Similar amino acid backbone with different acyl groups.
Uniqueness: The combination of these functional groups allows for diverse chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H17NO4S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(benzenesulfonamido)-3-phenylbutanoic acid |
InChI |
InChI=1S/C16H17NO4S/c18-16(19)11-14(13-7-3-1-4-8-13)12-17-22(20,21)15-9-5-2-6-10-15/h1-10,14,17H,11-12H2,(H,18,19) |
InChI Key |
HDRGUIIOXMIEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.